H2L 5765834

Description

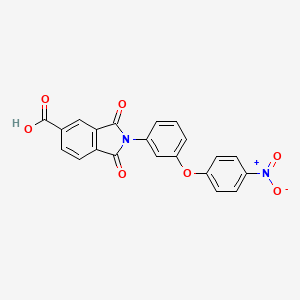

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYPTENHTPNXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420841-84-5 |

Source

|

| Record name | H2L-5765834 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H2L-5765834 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of H2L 5765834

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L 5765834 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5. This document provides a comprehensive overview of its mechanism of action, detailing its biological targets, the signaling pathways it modulates, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts centered on the LPA signaling axis.

Core Mechanism of Action

This compound functions as a competitive antagonist at three specific G protein-coupled receptors (GPCRs) for lysophosphatidic acid. By binding to LPA1, LPA3, and LPA5, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, LPA. This inhibitory action modulates a variety of cellular processes, including cell proliferation, migration, and platelet activation.[1][2]

Target Receptor Selectivity

The inhibitory activity of this compound is specific to a subset of LPA receptors. It demonstrates no significant activity at LPA2 or LPA4 receptors, highlighting its utility as a selective pharmacological tool for investigating the roles of LPA1, LPA3, and LPA5.[2]

Quantitative Data

The antagonist potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its target receptors and its effect on a key physiological process are summarized below.

| Target | Assay Type | IC50 Value |

| LPA1 | Receptor Binding/Functional Assay | 94 nM |

| LPA3 | Receptor Binding/Functional Assay | 752 nM |

| LPA5 | Receptor Binding/Functional Assay | 463 nM |

| Platelet Shape Change | LPA-induced Platelet Aggregation | 13.73 ± 2.52 µM |

Table 1: Inhibitory Potency of this compound.[2]

Signaling Pathways

This compound modulates multiple downstream signaling pathways by blocking the activation of G proteins coupled to LPA1, LPA3, and LPA5.

LPA1 Signaling

LPA1 is known to couple with three types of Gα proteins: Gαi/o, Gαq/11, and Gα12/13. Antagonism of LPA1 by this compound is expected to inhibit the activation of downstream effectors including:

-

Gαi/o: Inhibition of adenylyl cyclase and activation of the PI3K/Akt and MAPK pathways.

-

Gαq/11: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization.

-

Gα12/13: Activation of RhoA-mediated pathways, influencing cytoskeletal rearrangement and cell migration.

LPA3 Signaling

LPA3 predominantly couples to Gαq/11 and Gαi/o proteins. Inhibition of LPA3 by this compound would primarily affect PLC-mediated calcium signaling and PI3K/Akt pathway activation.

LPA5 Signaling

LPA5 couples to Gαq and Gα12/13, leading to increases in intracellular calcium and RhoA activation. It can also stimulate the accumulation of cyclic AMP (cAMP). This compound blocks these LPA5-mediated events.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

LPA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

-

Cell Culture: HEK293 cells stably expressing the human LPA1, LPA3, or LPA5 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Dye Loading: Cells are seeded into 96-well black-walled, clear-bottom plates. After reaching confluence, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Incubation: After dye loading, the cells are washed. This compound is serially diluted and added to the wells, followed by a 15-30 minute incubation at room temperature.

-

Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured, and then an EC80 concentration of LPA is added to stimulate the cells. Fluorescence is monitored kinetically for 2-5 minutes.

-

Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (agonist alone). The IC50 value is calculated from the dose-response curve.

Platelet Shape Change Assay

This assay assesses the functional consequence of LPA receptor antagonism on platelet activation.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Assay Procedure: PRP is placed in an aggregometer cuvette with a stir bar. This compound or vehicle control is added and incubated for a short period.

-

Stimulation and Measurement: LPA is added to induce platelet shape change and aggregation. The change in light transmittance through the PRP is monitored over time. Platelet shape change is observed as an initial decrease in light transmittance, followed by an increase as platelets aggregate.

-

Data Analysis: The extent of inhibition of LPA-induced platelet aggregation by this compound is quantified, and the IC50 value is determined.

Conclusion

This compound is a valuable research tool for the specific interrogation of LPA1, LPA3, and LPA5 receptor signaling. Its defined mechanism of action and selectivity profile make it a suitable candidate for investigating the physiological and pathological roles of these receptors, particularly in areas such as thrombosis, fibrosis, and oncology. The experimental protocols and pathway diagrams provided herein offer a foundational guide for researchers working with this compound.

References

An In-depth Technical Guide on the Selectivity of Ki16425 for LPA Receptors

Disclaimer: Initial searches for the compound "H2L5765834" did not yield any publicly available information. Therefore, this guide has been prepared using the well-characterized lysophosphatidic acid (LPA) receptor antagonist, Ki16425 , as a representative example to fulfill the user's request for a detailed technical guide on LPA receptor selectivity. The data, protocols, and visualizations provided herein pertain to Ki16425 and serve as a template for the type of in-depth analysis applicable to novel chemical entities like H2L5765834 once such data becomes available.

This technical guide provides a comprehensive overview of the selectivity profile of Ki16425, a known antagonist of the EDG-family of LPA receptors. The information is intended for researchers, scientists, and drug development professionals working on the pharmacology of LPA receptors.

Data Presentation: Quantitative Selectivity of Ki16425

The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of Ki16425 for various LPA receptor subtypes. This data has been compiled from multiple studies to provide a comparative view of its selectivity.

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Cell Line | Reference |

| LPA1 | Radioligand Binding | Ki | 0.34 | RH7777 | [1][2][3] |

| LPA2 | Radioligand Binding | Ki | 6.5 | RH7777 | [1][2] |

| LPA3 | Radioligand Binding | Ki | 0.93 | RH7777 | [1][2][3] |

| LPA1 | GTPγS Binding | Ki | 0.25 | Recombinant | [4] |

| LPA3 | GTPγS Binding | Ki | 0.36 | Recombinant | [4] |

| LPA1 | Calcium Mobilization | IC50 | 0.046 | chem1 | [1] |

| LPA1 | Calcium Mobilization | IC50 | 0.16 | Rat Hepatic Stellate Cells | [1] |

Ki16425 demonstrates a clear selectivity for LPA1 and LPA3 receptors over the LPA2 receptor.[1][5] It shows no significant activity at LPA4, LPA5, and LPA6 receptors.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity of LPA receptor antagonists like Ki16425 are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7]

1. Membrane Preparation:

-

Cells stably expressing the target LPA receptor subtype (e.g., RH7777 cells) are cultured to confluence.[8]

-

The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

-

The homogenate is centrifuged to pellet the cell membranes.[8]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[8]

-

Protein concentration is determined using a standard method like the BCA assay.[8]

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.[8]

-

To each well, the following are added in order:

-

The plate is incubated to allow the binding to reach equilibrium.[8]

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6][8]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

-

The radioactivity retained on the filters is measured using a scintillation counter.[8]

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.[9][10] For an antagonist, its ability to inhibit agonist-stimulated G protein activation is determined.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from cells expressing the target LPA receptor.

2. Assay Procedure:

-

Membranes are incubated with the test compound (e.g., Ki16425) at various concentrations in an assay buffer containing GDP.

-

A fixed concentration of an LPA receptor agonist is added to stimulate the receptor.

-

The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[10]

-

Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit of the G protein.[10]

-

The reaction is incubated for a specific period and then terminated.

-

The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

-

The radioactivity is quantified by scintillation counting.[10]

3. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured.

-

IC50 values are determined from the concentration-response curves.

-

For competitive antagonists, the Ki value can be calculated.

Calcium Mobilization Assay

This cell-based functional assay measures the change in intracellular calcium concentration following receptor activation, a common downstream signaling event for Gq-coupled receptors like LPA1 and LPA3.[11]

1. Cell Preparation:

-

Cells expressing the target LPA receptor are seeded in a 96-well plate.[12]

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage.[12]

2. Assay Procedure:

-

The plate is placed in a fluorescence plate reader with automated injection capabilities.

-

The cells are pre-incubated with various concentrations of the antagonist (e.g., Ki16425).

-

A fixed concentration of an LPA agonist is injected into the wells to stimulate the receptors.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.[13]

3. Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the response with the agonist alone.

-

IC50 values are calculated from the concentration-inhibition curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by LPA1 and LPA3 receptors, which are subsequently inhibited by Ki16425.

Caption: LPA1 Receptor Signaling Pathways.

LPA1 couples to Gαq/11, Gαi/o, and Gα12/13 proteins to initiate downstream signaling cascades.[14][15] Activation of Gαq/11 leads to stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[14] Gαi/o coupling inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[14] Gα12/13 activation engages RhoGEFs, leading to RhoA activation and subsequent cytoskeletal rearrangements.[16]

Caption: LPA3 Receptor Signaling Pathways.

The LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins.[17][18][19] Similar to LPA1, Gαq/11 activation leads to the PLC-IP3-DAG pathway, resulting in calcium mobilization and PKC activation.[19] Gαi/o coupling can lead to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.[17][18]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described above.

Caption: Radioligand Binding Assay Workflow.

Caption: GTPγS Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]

- 5. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The LPA<sub>3</sub> Receptor: Regulation and Activation of Signaling Pathways - ProQuest [proquest.com]

- 19. mdpi.com [mdpi.com]

In Vitro Cell-Based Assay Profile of H2L5765834: A Technical Guide

Disclaimer: Publicly available information on a compound specifically designated "H2L5765834" is not available. The following in-depth technical guide is a representative example constructed to fulfill the user's request for a detailed whitepaper on a hypothetical compound. This document will refer to "H2L5765834" as a fictional inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway for illustrative purposes. The data, protocols, and pathways described herein are exemplary and intended to serve as a template for researchers and drug development professionals.

Executive Summary

This guide provides a comprehensive overview of the in vitro cell-based characterization of H2L5765834, a novel small molecule inhibitor of the EGFR signaling pathway. The document details the compound's anti-proliferative and cytotoxic effects across a panel of cancer cell lines, outlines the experimental protocols used to generate this data, and visualizes the targeted signaling pathway and experimental workflows. The data presented herein supports the potential of H2L5765834 as a candidate for further preclinical development.

Quantitative Data Summary

The biological activity of H2L5765834 was assessed in several well-characterized cancer cell lines with varying EGFR mutation status. The half-maximal inhibitory concentration (IC50) for cell proliferation and cytotoxicity was determined.

Table 1: Anti-proliferative Activity of H2L5765834 in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 875 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | 50 |

| HCC827 | Non-Small Cell Lung Cancer | del E746-A750 | 25 |

| SW480 | Colorectal Cancer | Wild-Type | >10,000 |

Table 2: Cytotoxicity of H2L5765834 in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | 150 |

| HCC827 | Non-Small Cell Lung Cancer | del E746-A750 | 95 |

| SW480 | Colorectal Cancer | Wild-Type | >10,000 |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of H2L5765834 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: H2L5765834 was serially diluted in DMSO and then further diluted in growth medium to the desired concentrations. 100 µL of the compound-containing medium was added to the wells, resulting in a final DMSO concentration of less than 0.1%.

-

Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

-

Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C and 5% CO2. The absorbance at 490 nm was measured using a microplate reader.

-

Data Analysis: The percentage of cell proliferation inhibition was calculated relative to vehicle-treated control cells. IC50 values were determined using a four-parameter logistic curve fit.

Cytotoxicity Assay (LDH Release Assay)

Objective: To measure the ability of H2L5765834 to induce cell death by quantifying lactate (B86563) dehydrogenase (LDH) release from damaged cells.

Methodology:

-

Cell Seeding and Treatment: Cells were seeded and treated with H2L5765834 as described in the cell proliferation assay protocol.

-

Incubation: Plates were incubated for 48 hours at 37°C and 5% CO2.

-

Sample Collection: 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) was added to each well.

-

Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

-

Stop Solution: 50 µL of stop solution was added to each well.

-

Measurement: The absorbance at 490 nm was measured within one hour.

-

Data Analysis: The percentage of cytotoxicity was calculated by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum LDH release (lysis control). IC50 values were calculated using a non-linear regression analysis.

Visualizations

Signaling Pathway of H2L5765834

The following diagram illustrates the proposed mechanism of action of H2L5765834 as an inhibitor of the EGFR signaling pathway.

Caption: EGFR signaling pathway and the inhibitory action of H2L5765834.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro cell-based evaluation of H2L5765834.

The Role of H2L5765834 in Lysophosphatidic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). Dysregulation of LPA signaling has been implicated in a variety of pathological conditions, including cancer and neuropathic pain. This technical guide focuses on the compound H2L5765834, an antagonist of LPAR5, and its role in modulating LPA signaling. We will delve into its mechanism of action, its effects on downstream signaling pathways, and its potential therapeutic applications, particularly in the context of cancer-associated neuropathic pain. This document will provide a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to Lysophosphatidic Acid (LPA) Signaling

Lysophosphatidic acid is a simple phospholipid that acts as an extracellular signaling molecule.[1] It is produced by various cell types and is found in numerous biological fluids. LPA's diverse physiological and pathological effects are mediated by at least six specific G protein-coupled receptors: LPAR1 through LPAR6.[2] These receptors couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a cascade of intracellular signaling events.[3] These pathways regulate fundamental cellular processes such as proliferation, migration, survival, and cytoskeletal rearrangement.[1] The multifaceted nature of LPA signaling makes it a critical player in both normal physiological processes and in the progression of diseases like cancer.[2]

H2L5765834: An LPAR5 Antagonist

H2L5765834 is a small molecule identified as an antagonist of the lysophosphatidic acid receptor 5 (LPAR5).[4] It also exhibits antagonistic activity at LPAR1 and LPAR3, albeit with different potencies.[4] The primary therapeutic potential of H2L5765834 that has been highlighted is in the alleviation of cancer-associated neuropathic pain.[5]

Quantitative Data: Receptor Binding Affinity

The inhibitory activity of H2L5765834 has been quantified by determining its half-maximal inhibitory concentration (IC50) against various LPA receptors. The IC50 value represents the concentration of an inhibitor required to reduce the response of an agonist by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

| Receptor | IC50 (nM) |

| LPAR1 | 94 |

| LPAR3 | 752 |

| LPAR5 | 463 |

Table 1: IC50 values of H2L5765834 for LPAR1, LPAR3, and LPAR5. [4]

LPAR5 Signaling Pathways

LPAR5, also known as GPR92, is a G protein-coupled receptor that is activated by LPA.[6] Upon activation, LPAR5 can couple to several G proteins, leading to the activation of distinct downstream signaling pathways.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This pathway is primarily involved in regulating cell shape, motility, and cytoskeletal dynamics.[3]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway plays a crucial role in cell proliferation and inflammation.[3]

-

Gαs Pathway: LPAR5 can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the modulation of cell survival and inflammation.[3]

By blocking the activation of LPAR5, H2L5765834 can inhibit these downstream signaling cascades, thereby mitigating the pathological effects of LPA.

Figure 1: LPAR5 Signaling Pathway and Inhibition by H2L5765834.

Experimental Protocols

In Vitro Assay: LPA-Induced Platelet Aggregation

This protocol is based on the methods described in the study that first identified H2L5765834 as an LPAR5 antagonist.[4]

Objective: To determine the inhibitory effect of H2L5765834 on LPA-induced human platelet aggregation.

Materials:

-

Freshly drawn human venous blood

-

Acid-citrate-dextrose (ACD) anticoagulant

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Lysophosphatidic acid (LPA)

-

H2L5765834

-

Aggregometer

Procedure:

-

Blood Collection and PRP Preparation:

-

Draw venous blood from healthy, drug-free volunteers into tubes containing ACD as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with constant stirring.

-

Add H2L5765834 at various concentrations to the PRP and incubate for a specified period (e.g., 5 minutes) to allow for receptor binding.

-

Initiate platelet aggregation by adding a sub-maximal concentration of LPA.

-

Monitor the change in light transmission through the sample over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Calculate the percentage of aggregation inhibition for each concentration of H2L5765834 compared to a vehicle control.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the H2L5765834 concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

In Vivo Model: Cancer-Associated Neuropathic Pain (Representative Protocol)

While a specific in vivo study detailing the use of H2L5765834 for cancer-associated neuropathic pain is not publicly available, the following is a representative protocol based on studies using other LPAR5 antagonists in similar pain models.

Objective: To evaluate the analgesic efficacy of H2L5765834 in a murine model of cancer-induced neuropathic pain.

Animal Model:

-

Use an established model of cancer-induced bone pain, for example, by intramedullary injection of tumor cells (e.g., murine sarcoma cells) into the femur of immunocompetent mice.

Experimental Groups:

-

Group 1: Sham-operated + Vehicle

-

Group 2: Tumor-bearing + Vehicle

-

Group 3: Tumor-bearing + H2L5765834 (at various doses)

-

Group 4: Tumor-bearing + Positive Control (e.g., gabapentin)

Procedure:

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Surgically expose the femur and inject tumor cells directly into the bone marrow cavity.

-

Suture the incision and allow the animals to recover.

-

Monitor tumor growth through imaging techniques (e.g., X-ray) to confirm bone degradation.

-

-

Drug Administration:

-

Once pain behaviors are established (typically 7-14 days post-implantation), begin administration of H2L5765834, vehicle, or positive control.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of H2L5765834.

-

-

Behavioral Testing for Neuropathic Pain:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. A lower threshold indicates increased sensitivity to mechanical stimuli.

-

Thermal Hyperalgesia: Assess the latency of paw withdrawal from a radiant heat source. A shorter latency suggests increased sensitivity to heat.

-

Perform baseline measurements before tumor implantation and at regular intervals after treatment begins.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds and latencies between the different treatment groups.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

-

Figure 3: Workflow for In Vivo Cancer-Associated Neuropathic Pain Model.

Conclusion and Future Directions

H2L5765834 is a valuable research tool for investigating the role of LPAR5 in LPA signaling. Its antagonistic activity at LPAR5, and to a lesser extent at LPAR1 and LPAR3, makes it a compound of interest for therapeutic development, particularly for conditions where LPA signaling is dysregulated, such as in cancer-associated neuropathic pain. The provided quantitative data and experimental protocols offer a foundation for further research into the mechanism of action and therapeutic potential of H2L5765834. Future studies should aim to fully characterize its in vivo efficacy in relevant disease models, determine its pharmacokinetic and pharmacodynamic properties, and further elucidate the specific downstream signaling events it modulates. A comprehensive understanding of the role of H2L5765834 in LPA signaling will be crucial for its potential translation into a clinical setting.

References

- 1. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor" by Jesica R. Williams, Anna L. Khandoga et al. [digitalcommons.memphis.edu]

- 5. GPR92 as a new G12/13- and Gq-coupled lysophosphatidic acid receptor that increases cAMP, LPA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H2L 5765834 for the Study of G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule H2L 5765834, a valuable tool for researchers studying a specific subset of G-protein coupled receptors (GPCRs). The following sections detail its mechanism of action, summarize its quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant signaling pathways.

Introduction to this compound

This compound is a potent and selective antagonist for a group of lysophosphatidic acid (LPA) receptors, which are members of the GPCR superfamily.[1][2] Specifically, it targets LPA receptor 1 (LPA1), LPA receptor 3 (LPA3), and LPA receptor 5 (LPA5).[1][2] It displays no significant activity at LPA2 or LPA4 receptors, making it a selective tool for dissecting the roles of the targeted subtypes.[1] LPA and its receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and cytoskeletal changes.[1][3][4] The antagonism of these receptors by this compound allows for the investigation of their specific contributions to these cellular events. One of the notable in vitro effects of this compound is the inhibition of LPA-induced platelet shape change, a process highly relevant to thrombosis and hemostasis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its target receptors. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency at each receptor subtype.

| Target Receptor | This compound IC50 (nM) |

| LPA1 | 94 |

| LPA3 | 752 |

| LPA5 | 463 |

Data sourced from multiple chemical supplier databases, citing primary literature.

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of LPA1, LPA3, and LPA5. These receptors couple to various heterotrimeric G proteins, leading to the activation of distinct second messenger systems.

3.1. LPA1 Signaling Pathway

LPA1 couples to three main G protein families: Gq, Gi/o, and G12/13.[1][3][5] Antagonism of LPA1 by this compound will inhibit these pathways. The Gq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi/o pathway primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The G12/13 pathway activates the small GTPase Rho, a key regulator of the actin cytoskeleton and cell motility.[1]

3.2. LPA3 Signaling Pathway

LPA3 primarily couples to Gi/o and Gq G proteins.[1][6] Its antagonism by this compound will therefore block the inhibition of adenylyl cyclase and the activation of the PLC pathway, similar to its effect on LPA1.

3.3. LPA5 Signaling Pathway

LPA5 (also known as GPR92) couples to G12/13 and Gq proteins.[7] Its antagonism by this compound will inhibit Rho-mediated cytoskeletal changes and PLC-dependent calcium mobilization.[8][9]

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field. For precise replication of the original characterization of this compound, consulting the primary literature, particularly Williams et al., J Biol Chem. 2009 Jun 19;284(25):17304-19, is recommended.

4.1. Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for LPA receptors by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human LPA receptor of interest (LPA1, LPA3, or LPA5).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A serial dilution of this compound (or vehicle for total binding, and a saturating concentration of a known non-radiolabeled LPA agonist for non-specific binding).

-

A fixed concentration of a suitable radioligand (e.g., [3H]LPA) near its Kd value.

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.5% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to block LPA-induced increases in intracellular calcium, a downstream event of Gq-coupled receptor activation.

Workflow Diagram:

Methodology:

-

Cell Preparation:

-

Seed cells expressing the LPA receptor of interest (LPA1, LPA3, or LPA5) into a black-walled, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

After incubation, wash the cells gently to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of LPA (typically the EC80) to stimulate the receptor and record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

4.3. Platelet Shape Change Assay

This assay assesses the functional consequence of LPA receptor antagonism by this compound on platelet activation, which is observed as a change in their morphology.

Workflow Diagram:

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR92 as a new G12/13- and Gq-coupled lysophosphatidic acid receptor that increases cAMP, LPA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

H2L 5765834: A Comprehensive Analysis of its Therapeutic Potential as a Lysophosphatidic Acid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L 5765834 has been identified as a potent antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its core mechanism of action, target engagement, and downstream cellular effects. Quantitative data from preclinical studies are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological activity. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic application of this compound, particularly in disease areas where LPA receptor signaling is implicated, such as fibrosis and oncology.

Introduction to this compound and its Therapeutic Rationale

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[4][5] LPA signaling is involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[4] Dysregulation of the LPA signaling axis has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammatory disorders.

This compound is a small molecule antagonist that selectively targets LPA1, LPA3, and LPA5 receptors.[1][2][3] By inhibiting the binding of LPA to these receptors, this compound can modulate their downstream signaling cascades, thereby offering a promising therapeutic strategy for diseases driven by aberrant LPA receptor activation. Preclinical evidence suggests that this compound may have therapeutic utility in conditions such as systemic sclerosis and certain types of cancer.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against its target receptors has been quantified through in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against LPA Receptors

| Target Receptor | IC50 (nM) |

| LPA1 | 94[1][2] |

| LPA3 | 752[1][2] |

| LPA5 | 463[1][2] |

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the receptor's activity.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) |

| LPA-induced COX-2 Expression Inhibition | Osteosarcoma cells | Not explicitly quantified, but demonstrated effect. |

| LPA-induced Platelet Shape Change | Human Platelets | 13.73 ± 2.52[1] |

Signaling Pathways

This compound exerts its therapeutic effects by blocking the canonical signaling pathways initiated by LPA binding to its receptors. LPA receptors couple to various G proteins, including Gq/11, Gi/o, and G12/13, to activate downstream effectors.[4][5]

Caption: LPA Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

LPA Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the IC50 values of this compound for LPA receptors.

Objective: To quantify the inhibitory potency of this compound on LPA binding to LPA1, LPA3, and LPA5 receptors.

Materials:

-

Cell lines stably expressing human LPA1, LPA3, or LPA5 receptors.

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).

-

Radiolabeled LPA (e.g., [3H]LPA).

-

This compound stock solution (in DMSO).

-

Unlabeled LPA (for non-specific binding determination).

-

Scintillation cocktail and vials.

-

Microplate reader.

Procedure:

-

Membrane Preparation:

-

Culture cells to high confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of radiolabeled LPA.

-

For non-specific binding, add a high concentration of unlabeled LPA.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes).

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Western Blot for LPA-Induced COX-2 Expression

This protocol describes the methodology to assess the effect of this compound on LPA-induced Cyclooxygenase-2 (COX-2) protein expression.

Objective: To determine if this compound can inhibit the LPA-mediated upregulation of COX-2 protein in a relevant cell line (e.g., osteosarcoma cells).

Materials:

-

Osteosarcoma cell line (e.g., U2OS).

-

Cell culture medium and supplements.

-

LPA.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-COX-2 and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed osteosarcoma cells in culture plates and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPA for a predetermined duration (e.g., 4-6 hours).

-

Include untreated and LPA-only treated cells as controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Collect the cell lysates and centrifuge to remove debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software and normalize the COX-2 signal to the β-actin signal.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: Workflow for Assessing Inhibition of LPA-induced COX-2 Expression.

Conclusion

This compound is a selective antagonist of LPA1, LPA3, and LPA5 receptors with demonstrated in vitro and cellular activity. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. The ability of this compound to modulate LPA signaling pathways suggests its utility in a range of diseases characterized by aberrant LPA receptor activation. Future studies should focus on in vivo efficacy models and further elucidation of its mechanism of action in complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tocris.com [tocris.com]

- 3. This compound | LPA1 Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H2L5765834 in Systemic Sclerosis Research

Notice: Information regarding the specific compound "H2L5765834" in the context of systemic sclerosis research is not publicly available at this time. This document provides a foundational understanding of systemic sclerosis and outlines the typical research and development pathway for a new therapeutic candidate, which would be applicable to a compound like H2L5765834 upon the release of scientific data.

Systemic sclerosis (SSc), also known as scleroderma, is a complex and chronic autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system activation. The disease affects the skin and internal organs, leading to significant morbidity and mortality. The pathogenesis of SSc is multifaceted, involving an intricate interplay between endothelial cells, fibroblasts, and immune cells. Current treatments for SSc are limited and primarily focus on managing symptoms and suppressing the immune system. There is a significant unmet medical need for targeted therapies that can halt or reverse the fibrotic process.

Hypothetical Profile of H2L5765834

For the purpose of this guide, we will hypothesize a plausible mechanism of action for a novel therapeutic agent, H2L5765834, in the context of systemic sclerosis. Let us assume H2L5765834 is a potent and selective inhibitor of a key pro-fibrotic signaling pathway.

Core Research Areas

Research into a new compound like H2L5765834 for systemic sclerosis would typically encompass the following key areas:

-

Mechanism of Action: Elucidating the specific molecular target and the downstream effects of its inhibition.

-

Preclinical Efficacy: Demonstrating anti-fibrotic and anti-inflammatory effects in relevant in vitro and in vivo models of SSc.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the toxicological profile of the compound.

-

Clinical Development: Evaluating the safety, tolerability, and efficacy of the compound in human subjects through phased clinical trials.

Key Signaling Pathways in Systemic Sclerosis

The development of fibrosis in systemic sclerosis is driven by several interconnected signaling pathways. A therapeutic agent like H2L5765834 would likely target one or more of these pathways.

An In-depth Technical Guide to Platelet Activation Studies in the Context of P2Y12 Receptor Antagonism

Disclaimer: The identifier "H2L 5765834" does not correspond to a publicly recognized compound or research molecule in the context of platelet activation studies. Literature and database searches did not yield any specific information on a substance with this designation. Therefore, this guide has been developed using a well-characterized class of platelet inhibitors, P2Y12 receptor antagonists, as a representative example to illustrate the principles and methodologies of platelet activation studies for researchers, scientists, and drug development professionals.

Introduction to Platelet Activation and the Role of the P2Y12 Receptor

Platelets are anucleated blood cells that play a central role in hemostasis and thrombosis. Upon vascular injury, platelets are exposed to subendothelial matrix proteins, leading to their activation. This is a complex process involving adhesion, shape change, granule secretion, and aggregation, ultimately forming a platelet plug to prevent blood loss.[1][2][3] Key signaling pathways in platelet activation are initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[4]

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the platelet surface that is crucial for ADP-mediated platelet activation and aggregation.[1] When ADP binds to the P2Y12 receptor, it triggers a signaling cascade that leads to a sustained decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of the phosphoinositide 3-kinase (PI3K) pathway.[5] This signaling ultimately results in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the key mediator of platelet aggregation.[1][4] Given its central role, the P2Y12 receptor is a major target for antiplatelet therapies.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a cascade of intracellular events that are critical for platelet activation and aggregation. The following diagram illustrates this signaling pathway.

Caption: P2Y12 Receptor Signaling Pathway in Platelets.

Experimental Protocols for Studying P2Y12 Receptor Antagonism

A variety of in vitro assays are used to assess the efficacy of P2Y12 receptor antagonists. These assays measure different aspects of platelet function, from receptor binding to aggregation.

Platelet Preparation

Objective: To isolate platelets from whole blood for use in functional assays.

Protocol:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Donors should be free of medications known to affect platelet function for at least two weeks prior to donation.

-

Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

To obtain washed platelets, treat the PRP with apyrase and prostaglandin (B15479496) I2 and centrifuge at 1000 x g for 10 minutes.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in response to an agonist. LTA is considered the gold standard for assessing platelet function.[6]

Protocol:

-

Place a cuvette with platelet-poor plasma (PPP) in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

Add the test compound (P2Y12 antagonist) or vehicle control to the PRP and incubate for the desired time.

-

Add a platelet agonist, such as ADP (typically 5-20 µM), to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

Flow Cytometry for P-selectin Expression

Objective: To measure the expression of P-selectin (CD62P) on the platelet surface as a marker of alpha-granule secretion and platelet activation.[7][8]

Protocol:

-

Incubate PRP or whole blood with the test compound or vehicle.

-

Add a platelet agonist (e.g., ADP) to stimulate the platelets.

-

Add a fluorescently labeled anti-CD62P antibody and an antibody against a general platelet marker (e.g., anti-CD41).

-

Incubate in the dark at room temperature.

-

Fix the samples with paraformaldehyde.

-

Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing P-selectin and the mean fluorescence intensity.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

Objective: To specifically assess the inhibition of the P2Y12 receptor signaling pathway. The phosphorylation state of VASP is regulated by the P2Y12 pathway.

Protocol:

-

Incubate whole blood with the test compound or vehicle.

-

Add prostaglandin E1 (PGE1) to stimulate VASP phosphorylation via the cAMP pathway.

-

Add ADP to activate the P2Y12 receptor, which will inhibit VASP phosphorylation.

-

Fix and permeabilize the cells.

-

Stain with a fluorescently labeled primary antibody against phosphorylated VASP and a platelet-specific marker.

-

Analyze by flow cytometry. The level of VASP phosphorylation is inversely correlated with P2Y12 receptor activity.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison of the effects of different concentrations of a P2Y12 antagonist.

Table 1: Effect of a Representative P2Y12 Antagonist on Platelet Aggregation

| Concentration (µM) | ADP-induced Aggregation (%) | IC50 (µM) |

| 0 (Vehicle) | 85 ± 5 | |

| 0.1 | 72 ± 6 | |

| 1 | 45 ± 4 | 0.85 |

| 10 | 15 ± 3 | |

| 100 | 5 ± 2 |

Table 2: Effect of a Representative P2Y12 Antagonist on P-selectin Expression

| Concentration (µM) | P-selectin Positive Platelets (%) |

| 0 (Vehicle) | 92 ± 4 |

| 1 | 68 ± 7 |

| 10 | 31 ± 5 |

| 100 | 12 ± 3 |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a potential P2Y12 receptor antagonist.

Caption: Workflow for P2Y12 Antagonist Evaluation.

Conclusion

The study of platelet activation and the development of antiplatelet therapies require a multi-faceted approach utilizing a range of in vitro assays. By employing techniques such as light transmission aggregometry, flow cytometry for activation markers, and specific pathway analyses like the VASP assay, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as an antiplatelet agent. The P2Y12 receptor remains a cornerstone target in this field, and the methodologies described herein provide a robust framework for the evaluation of novel P2Y12 antagonists.

References

- 1. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ashpublications.org [ashpublications.org]

- 7. plateletservices.com [plateletservices.com]

- 8. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]

Absence of Publicly Available Data for H2L5765834 in Acute Liver Injury Models

As of December 2025, a comprehensive review of publicly accessible scientific literature, clinical trial registries, and pharmacological databases reveals no specific information, studies, or data pertaining to the compound designated "H2L5765834" in the context of acute liver injury (ALI) or any other therapeutic area. This suggests that H2L5765834 may be an internal discovery code for a compound not yet disclosed in public forums, a designation that has been discontinued, or a potential misidentification.

The following sections provide a generalized framework for the preclinical evaluation of a novel therapeutic agent for acute liver injury, which can be applied to a hypothetical compound like H2L5765834. This guide is intended for researchers, scientists, and drug development professionals.

A Framework for Preclinical Evaluation of Novel Therapeutics in Acute Liver Injury

Acute liver injury (ALI) is a severe condition characterized by rapid deterioration of liver function.[1][2][3][4] It is often caused by drug-induced liver injury (DILI), with acetaminophen (B1664979) overdose being a leading example.[1][2][3][5][6] The development of effective therapies is critical, and rigorous preclinical evaluation is the first step in this process.

Data Presentation: Efficacy and Safety in Preclinical Models

Quantitative data from preclinical studies are essential for evaluating the potential of a new therapeutic agent. The following tables represent typical data collected for a hypothetical compound in common ALI models.

Table 1: Efficacy of a Hypothetical Compound in an Acetaminophen (APAP)-Induced Liver Injury Mouse Model

| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Liver GSH (nmol/mg protein) | Histological Necrosis Score (0-5) |

| Vehicle Control | - | 25.4 ± 3.1 | 60.2 ± 5.5 | 9.8 ± 1.2 | 0 |

| APAP (300 mg/kg) | - | 8540.1 ± 987.5 | 10234.7 ± 1102.3 | 2.1 ± 0.4 | 4.2 ± 0.5 |

| APAP + N-acetylcysteine | 150 | 1250.6 ± 210.8 | 1890.3 ± 301.9 | 7.5 ± 0.9 | 1.5 ± 0.3 |

| APAP + Compound X | 10 | 4521.3 ± 567.2 | 5678.1 ± 654.8 | 5.2 ± 0.7 | 2.8 ± 0.4 |

| APAP + Compound X | 30 | 2105.7 ± 345.9 | 2899.4 ± 412.6 | 6.8 ± 0.8 | 1.9 ± 0.2 |

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GSH: Glutathione.

Table 2: Modulation of Inflammatory Markers by a Hypothetical Compound in Lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-Induced Liver Injury

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver MPO Activity (U/g tissue) |

| Vehicle Control | - | 15.2 ± 2.5 | 20.1 ± 3.2 | 1.2 ± 0.3 |

| LPS/D-GalN | - | 1250.8 ± 150.4 | 2400.5 ± 280.1 | 15.8 ± 2.1 |

| LPS/D-GalN + Dexamethasone | 1 | 450.3 ± 55.9 | 890.7 ± 102.3 | 5.4 ± 0.8 |

| LPS/D-GalN + Compound X | 10 | 899.6 ± 110.2 | 1650.2 ± 201.5 | 9.7 ± 1.5 |

| LPS/D-GalN + Compound X | 30 | 612.4 ± 78.5 | 1125.9 ± 145.8 | 6.1 ± 0.9 |

Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; MPO: Myeloperoxidase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for one week with a 12-hour light/dark cycle and free access to food and water.

-

Fasting: Mice are fasted overnight (approximately 16 hours) before APAP administration.

-

APAP Administration: A single intraperitoneal (i.p.) injection of APAP (300 mg/kg) dissolved in warm sterile saline is administered.

-

Test Compound Administration: The hypothetical therapeutic agent (e.g., "Compound X") is administered, typically via i.p. or oral gavage, at a specified time point relative to APAP administration (e.g., 1 hour post-APAP). N-acetylcysteine (NAC) is often used as a positive control.

-

Sample Collection: At 24 hours post-APAP injection, mice are euthanized. Blood is collected via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis (H&E staining), oxidative stress markers (GSH levels), and inflammatory markers.

Protocol 2: In Vitro Hepatocyte Protection Assay

-

Cell Line: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Induction of Injury: Hepatotoxicity is induced by adding a toxic concentration of APAP (e.g., 5-10 mM) to the cell culture medium.

-

Incubation: Cells are incubated for 24 hours.

-

Viability Assessment: Cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. Absorbance is read on a plate reader, and results are expressed as a percentage of the viability of untreated control cells.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Signaling Pathway: Oxidative Stress and Inflammation in DILI

Drug-induced liver injury often involves the metabolic activation of a drug into a reactive metabolite, leading to oxidative stress, mitochondrial dysfunction, and a subsequent inflammatory response.[6][7][8]

References

- 1. Acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Acute Liver Failure (ALF) | UCSF Department of Surgery [transplantsurgery.ucsf.edu]

- 4. ClinPGx [clinpgx.org]

- 5. Acute Liver Failure - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The immunological mechanisms and therapeutic potential in drug-induced liver injury: lessons learned from acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The immunological mechanisms and therapeutic potential in drug-induced liver injury: lessons learned from acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H2L5765834 in Mouse Models

Note to the User: A comprehensive search for the compound "H2L5765834" did not yield any specific publicly available information. This could be due to several reasons: the identifier might be an internal discovery name not yet disclosed in publications, a typographical error, or a designation that is not widely indexed.

To fulfill your request for detailed application notes and protocols in the specified format, we have created the following representative example for a hypothetical small molecule inhibitor, "EGFRi-123," targeting the Epidermal Growth Factor Receptor (EGFR). This example is designed to serve as a template that you can adapt once the correct identity and details of your compound of interest are clarified. The methodologies, data presentation, and visualizations provided are based on common practices for evaluating novel kinase inhibitors in preclinical mouse models of cancer.

Application Note: Preclinical Evaluation of EGFRi-123 in a Murine Xenograft Model of Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Compound: EGFRi-123 (Hypothetical EGFR Inhibitor)

Target: Epidermal Growth Factor Receptor (EGFR)

Indication: Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations.

1. Introduction

EGFRi-123 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Activating mutations in EGFR are key drivers in a subset of Non-Small Cell Lung Cancers (NSCLC), leading to uncontrolled cell proliferation and survival. EGFRi-123 is designed to inhibit the downstream signaling pathways activated by mutant EGFR, thereby inducing tumor cell apoptosis and halting tumor progression. These application notes provide detailed protocols for evaluating the in vivo efficacy of EGFRi-123 in a human NSCLC xenograft mouse model.

2. Mechanism of Action

EGFRi-123 competitively binds to the ATP-binding site within the kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of EGFRi-123.

3. Experimental Protocols

3.1. Cell Line and Culture

-

Cell Line: NCI-H1975 (human non-small cell lung cancer)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

3.2. Animal Model

-

Species: Athymic Nude Mice (NU/J)

-

Age/Weight: 6-8 weeks old, 20-25 g

-

Supplier: The Jackson Laboratory

-

Acclimation: Mice are acclimated for at least one week before the start of the experiment.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

3.3. Xenograft Tumor Implantation

-

Harvest NCI-H1975 cells during the exponential growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor tumor growth using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

Experimental Workflow Diagram

Application Notes and Protocols for In Vivo Studies of H2L 5765834

A comprehensive search for the compound H2L 5765834 did not yield any specific information regarding its dosage, administration, pharmacokinetics, or mechanism of action in publicly available resources. The identifier "this compound" may be an internal development code, a very new compound not yet described in scientific literature, or a possible typographical error.

Therefore, the following application notes and protocols are presented as a general framework for conducting in vivo studies on a novel small molecule inhibitor, based on common practices in preclinical drug development. These guidelines should be adapted based on the specific physicochemical properties, in vitro potency, and toxicity profile of this compound, which would need to be determined through preliminary in vitro and in silico assessments.

Preclinical Data Summary (Hypothetical)

Prior to in vivo administration, essential preclinical data for a compound like this compound would be generated. The table below illustrates the type of data that would be necessary to guide dose selection and study design.

| Parameter | Hypothetical Value | Implication for In Vivo Studies |

| Molecular Weight | 450.5 g/mol | Influences solubility and formulation development. |

| In Vitro IC50 (Target X) | 50 nM | Provides a measure of potency to guide dose selection. |

| Cellular EC50 (Target X) | 200 nM | Confirms cell permeability and target engagement in a cellular context. |

| Aqueous Solubility | < 1 µg/mL at pH 7.4 | Indicates the need for a specific formulation (e.g., suspension, co-solvent). |

| LogD at pH 7.4 | 3.5 | Suggests good membrane permeability but potential for non-specific binding. |

| In Vitro Metabolism (t½) | > 60 min (Human Liver Microsomes) | Predicts low to moderate metabolic clearance. |

| Plasma Protein Binding | 99.5% | High binding will result in a low fraction of free, active drug. |

| In Vitro Toxicity (IC50) | > 50 µM (HepG2 cells) | Suggests a reasonable therapeutic window. |

In Vivo Study Protocols

The following protocols outline standard procedures for pharmacokinetic (PK) and pharmacodynamic (PD) studies in rodents.

2.1. Animal Models

-

Species: Male/Female C57BL/6 mice or Sprague-Dawley rats.

-

Age/Weight: 8-10 weeks old, 20-25 g (mice) or 200-250 g (rats).

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Minimum of 7 days before the start of the experiment.

2.2. Formulation Preparation

Given the hypothetical low aqueous solubility, a common formulation approach would be a suspension.

-

Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) and 0.1% (v/v) Tween 80 in sterile water.

-

Preparation:

-

Weigh the required amount of this compound.

-

Create a paste with a small amount of the vehicle.

-

Gradually add the remaining vehicle while sonicating or homogenizing to ensure a uniform suspension.

-

Prepare fresh on the day of dosing.

-

2.3. Pharmacokinetic (PK) Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Study Design:

-

Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

-

Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

-

-

Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-